3-(Cyclohexylamino)-2,2-dimethylpropanoic acid
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Overview
Description
3-(Cyclohexylamino)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by a cyclohexane ring attached to an amine group, which is further connected to a dimethylpropanoic acid moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)-2,2-dimethylpropanoic acid typically involves the reaction of cyclohexylamine with 2,2-dimethylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the amine or acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
3-(Cyclohexylamino)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to understand the behavior of cyclohexylamines in biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Cyclohexylamino)-2,2-dimethylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylamino)-1-propanesulfonic acid: A similar compound used as a buffering agent in biochemistry.
N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid: Another buffering agent with similar properties.
Uniqueness
3-(Cyclohexylamino)-2,2-dimethylpropanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(cyclohexylamino)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-11(2,10(13)14)8-12-9-6-4-3-5-7-9/h9,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
MIGFZJHSSSOPET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCCCC1)C(=O)O |
Origin of Product |
United States |
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